molecular formula C16H26BNO4S B13625458 tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate

tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate

Cat. No.: B13625458
M. Wt: 339.3 g/mol
InChI Key: BGGZYORTUWGJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate is a complex organic compound that features a boron-containing dioxaborolane ring attached to a thiophene moiety

Preparation Methods

The synthesis of tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a thiophene derivative that has been functionalized with a dioxaborolane group. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran. The mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane ring can form stable complexes with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The thiophene moiety can interact with biological targets through π-π stacking interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C16H26BNO4S

Molecular Weight

339.3 g/mol

IUPAC Name

tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl]carbamate

InChI

InChI=1S/C16H26BNO4S/c1-14(2,3)20-13(19)18-10-11-8-9-23-12(11)17-21-15(4,5)16(6,7)22-17/h8-9H,10H2,1-7H3,(H,18,19)

InChI Key

BGGZYORTUWGJKR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.